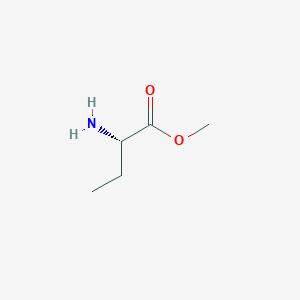

(S)-methyl 2-aminobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWPOYPWQTUZDY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15399-22-1 | |

| Record name | Methyl 2-aminobutanoate, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 2-AMINOBUTANOATE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLG7FX638 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-methyl 2-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methyl 2-aminobutanoate, also known as L-2-aminobutyric acid methyl ester, is a chiral ester of the non-proteinogenic amino acid (S)-2-aminobutanoic acid. This compound and its hydrochloride salt are of significant interest in the pharmaceutical industry, primarily serving as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific nature makes it a valuable precursor for the asymmetric synthesis of complex molecules, most notably the anti-epileptic drug Levetiracetam. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound and its hydrochloride salt, detailed experimental protocols for its synthesis, and an exploration of its role in drug development.

Chemical and Physical Properties

The properties of this compound are most commonly reported for its more stable hydrochloride salt. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₂ClNO₂ |

| Molecular Weight | 117.15 g/mol | 153.61 g/mol [1][2] |

| Appearance | - | White to off-white solid |

| Melting Point | - | 116-117 °C[1] |

| Solubility | - | Soluble in water. Sparingly soluble in aqueous acid; slightly soluble in DMSO and methanol.[3] |

| CAS Number | 15399-22-1 | 56545-22-3[1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound hydrochloride.

Table 2: Spectral Data for this compound Hydrochloride

| Technique | Data |

| ¹H NMR | Specific chemical shifts and coupling constants are not readily available in the searched literature. However, expected signals would correspond to the methyl ester protons, the α-proton, the methylene protons of the ethyl group, and the terminal methyl protons of the ethyl group. |

| ¹³C NMR | Specific chemical shifts are not readily available in the searched literature. Expected signals would include the carbonyl carbon of the ester, the α-carbon, the methylene carbon, the terminal methyl carbon of the ethyl group, and the methyl ester carbon. |

| FT-IR | A full spectrum with peak assignments is not available. Key expected peaks would include N-H stretching of the ammonium group, C-H stretching of the alkyl groups, C=O stretching of the ester, and C-N stretching. |

Experimental Protocols

The synthesis of this compound hydrochloride is a well-established process. Below are detailed experimental protocols based on common synthetic routes.

Synthesis of this compound Hydrochloride from (S)-2-Aminobutanoic Acid

This method involves the direct esterification of (S)-2-aminobutanoic acid using thionyl chloride in methanol.

Materials:

-

(S)-2-Aminobutanoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Suspend (S)-2-aminobutanoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, and the amino acid will gradually dissolve.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield white crystals of this compound hydrochloride.

Logical Workflow for Synthesis:

Caption: Synthesis of this compound HCl.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile chiral intermediate. The primary amine and the ester functional groups allow for a variety of chemical transformations.

-

N-Acylation: The amino group can be readily acylated to form amides. This is a key step in the synthesis of Levetiracetam, where it is reacted with 4-chlorobutyryl chloride.

-

Reduction: The ester group can be reduced to the corresponding primary alcohol, (S)-2-aminobutan-1-ol, another important chiral building block.

-

Peptide Coupling: As an amino acid ester, it can be used in peptide synthesis, although its non-proteinogenic nature means it is used for the creation of synthetic peptides with specific properties.

The primary application of this compound in drug development is as a key starting material for the synthesis of Levetiracetam . Levetiracetam is a second-generation anti-epileptic drug with a unique mechanism of action.

Signaling Pathway of Levetiracetam

While this compound itself does not have a known direct biological signaling role, its end-product, Levetiracetam, exerts its therapeutic effects through a distinct mechanism. The primary target of Levetiracetam is the synaptic vesicle glycoprotein 2A (SV2A).[3][4][5][6]

The binding of Levetiracetam to SV2A is thought to modulate the release of neurotransmitters from presynaptic vesicles, although the precise downstream effects are still under investigation. This interaction is believed to contribute to the broad-spectrum anti-seizure activity of the drug.[4][5] Other proposed mechanisms for Levetiracetam include the modulation of Ca²⁺ channels and an indirect influence on GABAergic and glutamatergic neurotransmission.[3][6][7]

Diagram of Levetiracetam's Proposed Mechanism of Action:

Caption: Levetiracetam's mechanism of action.

Conclusion

This compound is a critically important chiral building block in modern pharmaceutical synthesis. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a reliable precursor for the development of enantiomerically pure drugs. While its direct biological activity is limited, its role as a key intermediate in the synthesis of Levetiracetam highlights its significance in the treatment of neurological disorders. Further research into the detailed spectral characteristics and solubility in a wider range of solvents would be beneficial for process optimization and quality control in industrial applications.

References

- 1. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 5. Levetiracetam - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]

(S)-methyl 2-aminobutanoate CAS number and structure

An In-Depth Technical Guide to (S)-Methyl 2-Aminobutanoate

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physical and chemical properties, synthesis protocols, and key applications.

Chemical Identity and Structure

This compound is a chiral amino acid ester. It is commonly available as a hydrochloride salt, which enhances its stability and solubility in aqueous media. The free base and its hydrochloride salt have distinct CAS numbers.

-

This compound (Free Base)

-

This compound Hydrochloride (HCl Salt)

The chemical structure of the (S)-enantiomer is depicted below:

Chemical Structure of this compound

Physicochemical Properties

The properties of this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups and purification procedures.

| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₂ClNO₂ | [1][2][3][7] |

| Molecular Weight | 117.15 g/mol | 153.61 g/mol | [1][2][3][7] |

| Appearance | Not specified | White crystalline solid | [5] |

| Melting Point | Not specified | 116–117°C | [5] |

| Boiling Point | 127.8°C at 760 mmHg | Not specified | [8] |

| Density | 0.987 g/cm³ | Not specified | [8] |

| Solubility | Not specified | Highly soluble in water (>100 mg/mL) | [5] |

| Storage Temperature | 2-8°C (Refrigerator) | Room temperature | [1][5] |

| Purity | ≥95% | ≥97% | [4][7] |

Experimental Protocols: Synthesis

The synthesis of this compound hydrochloride is typically achieved through the esterification of (S)-2-aminobutanoic acid. Below are two common laboratory-scale protocols.

Synthesis using Thionyl Chloride in Methanol

This is a widely used method for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chloride and hydrogen chloride in situ, which catalyzes the esterification.

Experimental Protocol:

-

(S)-2-aminobutanoic acid (0.21 mol) is dissolved in 120 mL of methanol in a round-bottom flask.[2]

-

The reaction mixture is cooled to 0°C in an ice-water bath.[2]

-

Thionyl chloride (0.42 mol) is added slowly and dropwise with continuous stirring.[2]

-

After the addition is complete, the reaction mixture is heated to reflux for 2 hours.[2]

-

Subsequently, the mixture is cooled to room temperature.[2]

-

The solvent is removed by concentration under reduced pressure to yield this compound hydrochloride as a white solid.[2][9]

Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder alternative to the thionyl chloride procedure and is performed at room temperature.

General Procedure:

-

Place the amino acid (0.1 mol) in a round-bottom flask.[10]

-

Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) while stirring with a magnetic stirrer.[10]

-

Add methanol (100 mL) to the mixture.[10]

-

Stir the resulting solution or suspension at room temperature.[10]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[10]

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product as its hydrochloride salt.[10]

Visualization of Synthesis and Applications

The following diagrams illustrate the synthesis workflow and the role of this compound as a chiral building block.

Caption: Synthesis workflow for this compound Hydrochloride.

Caption: Applications of this compound in synthesis.

Applications in Research and Drug Development

This compound is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. Its key applications include:

-

Chiral Precursor for Pharmaceuticals: Its defined stereochemistry makes it an important starting material for the synthesis of enantiomerically pure drugs.[5] It is noted as an impurity in the synthesis of Levetiracetam, an anti-epileptic drug, which highlights its structural relevance in this class of compounds.[1]

-

Synthesis of Enzyme Inhibitors: The compound is used in the synthesis of molecules designed for stereospecific binding to enzymes.[5] For instance, it is a reagent in the synthesis of methylsulfonamide-based small molecule legumain inhibitors.[1][2]

-

General Chemical Reagent: Beyond specific complex syntheses, it serves as a versatile chiral amine and ester for various chemical transformations.[1][2]

Safety and Handling

This compound hydrochloride is classified as an irritant.[6] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. It should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 15399-22-1 [chemicalbook.com]

- 3. Methyl 2-aminobutanoate, (2S)- | C5H11NO2 | CID 10820508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]

- 6. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. methyl 2-aminobutanoate | CAS#:2483-62-7 | Chemsrc [chemsrc.com]

- 9. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of (S)-methyl 2-aminobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methyl 2-aminobutanoate hydrochloride, a chiral ester of the non-proteinogenic amino acid (S)-2-aminobutanoic acid, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its stereochemistry and physical properties are critical determinants of its reactivity and suitability for various applications. This technical guide provides a comprehensive overview of the known physical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Data Presentation: Physical Properties

A summary of the key physical and chemical properties of this compound hydrochloride is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [1][2] |

| Synonyms | L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl | [1] |

| CAS Number | 56545-22-3 | [1][3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 116–117 °C | [1][4] |

| Solubility | Water: Highly soluble (>100 mg/mL) Aqueous Acid: Sparingly soluble DMSO: Slightly soluble Methanol: Slightly soluble | [1][4] |

| Optical Rotation | Data not available in the searched sources. A protocol for its determination is provided below. | |

| pKa | Data not available in the searched sources. A protocol for its determination is provided below. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound hydrochloride are outlined below. These protocols are based on standard laboratory practices and can be adapted as needed.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound hydrochloride transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle to ensure a uniform particle size. The open end of a capillary tube is gently pressed into the powdered sample.[5] The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[6] For a more precise measurement, a slower heating rate (1-2 °C/min) should be used, starting from a temperature approximately 20 °C below the expected melting point.[6][7]

-

Measurement: The loaded capillary tube is placed in the heating block of the apparatus. The sample is observed through the magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (typically 1-2 °C).[5]

Specific Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of this compound hydrochloride, which is a characteristic property of a chiral compound.

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., water, methanol)

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound hydrochloride (e.g., 1.00 g) is dissolved in a suitable solvent (e.g., water) in a volumetric flask (e.g., 100 mL) to create a solution of known concentration (c, in g/mL).[8]

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. The polarimeter cell is filled with the pure solvent, ensuring no air bubbles are present, and placed in the instrument. The reading is zeroed.[9]

-

Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared sample solution, again avoiding air bubbles. The cell is placed in the polarimeter, and the observed rotation (α) in degrees is recorded. The temperature (T) of the measurement should also be noted.[9]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[8][10]

[α]^T_D = α / (l × c)

where:

-

[α]^T_D is the specific rotation at temperature T using the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amino group in this compound hydrochloride.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

Procedure:

-

Sample Preparation: A known amount of this compound hydrochloride is dissolved in a known volume of deionized water in a beaker to create a solution of known concentration.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and a stir bar is added. The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. The burette is filled with the standardized NaOH solution.

-

Titration: An initial pH reading of the amino acid ester hydrochloride solution is recorded. The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH has risen significantly, well past the expected equivalence point.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region (buffer region) of the curve before the equivalence point.[11] The Henderson-Hasselbalch equation can also be used to determine the pKa from the titration data.[11][12]

Mandatory Visualization

Caption: Workflow for the physical characterization of this compound hydrochloride.

References

- 1. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]

- 2. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. thinksrs.com [thinksrs.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 12. scribd.com [scribd.com]

Spectroscopic Profile of (S)-methyl 2-aminobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino acid derivative, (S)-methyl 2-aminobutanoate. This document includes available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid in the replication and validation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the expected proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.7 | Singlet | -OCH₃ |

| ~3.4 | Triplet | -CH(NH₂) |

| ~1.7 | Multiplet | -CH₂CH₃ |

| ~1.5 | Broad Singlet | -NH₂ |

| ~0.9 | Triplet | -CH₂CH₃ |

Note: Predicted data is based on computational models and should be confirmed with experimental results.

¹³C NMR Data

Similar to the proton NMR, a complete experimental carbon spectrum for the free base is not widely published. The following table presents predicted chemical shifts for the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Ester) |

| ~55 | -CH(NH₂) |

| ~52 | -OCH₃ |

| ~26 | -CH₂CH₃ |

| ~10 | -CH₂CH₃ |

Note: Predicted data is based on computational models and should be confirmed with experimental results.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-resolution NMR spectra of amino acid esters is as follows:

-

Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2] The solution should be free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

Data Acquisition:

-

Tune and match the probe to the appropriate frequency.

-

Perform shimming of the magnetic field to optimize its homogeneity and achieve high-resolution spectra.

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. For the hydrochloride salt, a strong ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹, with N-H stretching vibrations of the ammonium salt appearing in the broad 2500-3000 cm⁻¹ region.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Broad | N-H Stretch (Amine) |

| 2970 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1590 | Medium | N-H Bend (Amine) |

| 1200 - 1000 | Strong | C-O Stretch (Ester) |

Note: These are typical ranges and the exact peak positions can vary.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the following procedure can be used:

-

Sample Preparation (Neat Liquid):

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or with clean salt plates/ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[8]

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.

MS Data

The mass spectrum of this compound is identical to that of its enantiomer, (R)-methyl 2-aminobutanoate. The NIST WebBook provides the electron ionization mass spectrum for the D-form (equivalent to the R-form).[9] The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (117.15 g/mol ).

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of methyl 2-aminobutanoate

| m/z | Relative Intensity | Proposed Fragment |

| 117 | Low | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M - CH₃]⁺ |

| 88 | Moderate | [M - C₂H₅]⁺ |

| 74 | High | [M - C₃H₇]⁺ or [H₂N=CH-COOCH₃]⁺ |

| 58 | Base Peak | [M - COOCH₃]⁺ or [CH₃CH₂CH=NH₂]⁺ |

Source: Adapted from NIST WebBook data for D-2-Aminobutyric acid, methyl ester.[9]

Experimental Protocol for Electron Ionization Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.[10][11]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11][12][13] This causes the molecules to ionize, primarily forming a molecular ion (M⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector measures the abundance of ions at each m/z value.

-

Data Processing: The instrument's software plots the relative abundance of the ions as a function of their m/z ratio to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. sites.bu.edu [sites.bu.edu]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. d-2-Aminobutyric acid , methyl ester [webbook.nist.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

Synthesis of (S)-methyl 2-aminobutanoate from L-2-aminobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-methyl 2-aminobutanoate, also known as L-2-aminobutyric acid methyl ester, is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam.[1][2] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the synthesis of this compound from its parent amino acid, L-2-aminobutyric acid, focusing on common and efficient laboratory-scale procedures.

Synthetic Strategies

The primary method for the synthesis of this compound from L-2-aminobutyric acid is through Fischer-Speier esterification . This classic reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst.[3][4][5][6] The equilibrium of this reversible reaction is driven towards the ester product by using a large excess of methanol and/or by removing the water formed during the reaction.[3][6]

Commonly employed acid catalysts include:

-

Thionyl chloride (SOCl₂): This reagent is highly effective as it reacts with methanol to generate HCl in situ, which acts as the catalyst.[7] An additional advantage of using thionyl chloride is that it reacts with the water produced, driving the equilibrium forward.[8]

-

Hydrogen chloride (HCl) gas: Bubbling anhydrous HCl gas through the methanolic solution of the amino acid is another widely used method.[1]

-

Trimethylchlorosilane (TMSCl): This reagent can also be used to facilitate the esterification in methanol at room temperature, offering a convenient and mild alternative.[9][10]

Due to the presence of the amine group, which can be protonated, the product is typically isolated as the hydrochloride salt, this compound hydrochloride.[9][11][12] This salt form is often a stable, crystalline solid that is convenient for storage and handling.[12][13]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound hydrochloride using two common methods.

Method 1: Esterification using Thionyl Chloride in Methanol

This is a widely cited and effective method for the esterification of amino acids.

Reaction Scheme:

Caption: Fischer esterification of L-2-aminobutyric acid.

Procedure:

-

Suspend L-2-aminobutyric acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath (0-5 °C).[1]

-

Slowly add thionyl chloride dropwise to the stirred suspension.[1][14] Caution: The reaction is exothermic and generates HCl gas. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-18 hours).[1][14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting solid residue is this compound hydrochloride.[1] It can be further purified by recrystallization if necessary.

Method 2: Esterification using Hydrogen Chloride Gas in Methanol

This method avoids the use of thionyl chloride but requires a source of anhydrous HCl gas.

Reaction Scheme:

Caption: Synthesis via HCl-catalyzed esterification.

Procedure:

-

Suspend L-2-aminobutyric acid in methanol in a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a stirrer.

-

Bubble anhydrous hydrogen chloride gas through the stirred suspension for a period of time (e.g., 30 minutes).[1]

-

Heat the reaction mixture to a specified temperature (e.g., 55 °C) and stir overnight.[1]

-

Cool the mixture to room temperature.

-

If any inorganic salts precipitate, remove them by filtration.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The resulting white solid, this compound hydrochloride, can be purified by washing with a suitable solvent like isopropyl alcohol.[1]

Data Presentation

The following tables summarize quantitative data from various reported syntheses.

Table 1: Reaction Parameters for the Synthesis of this compound Hydrochloride

| Parameter | Method 1 (Thionyl Chloride) | Method 2 (HCl Gas) |

| Starting Material | L-2-aminobutyric acid or its hydrochloride salt | L-2-aminobutyric acid |

| Reagents | Methanol, Thionyl Chloride | Methanol, Anhydrous HCl Gas |

| Reaction Temperature | 0 °C to reflux | Room temperature to 55 °C |

| Reaction Time | 2 - 18 hours[1][14] | ~18 hours (overnight)[1] |

| Product Form | Hydrochloride salt | Hydrochloride salt |

Table 2: Reported Yields for the Synthesis of this compound Hydrochloride

| Method | Starting Material | Yield | Reference |

| Thionyl Chloride | (S)-2-aminobutyric acid hydrochloride salt (90 g) | 109 g (quantitative) | [1] |

| Thionyl Chloride | (2S)-2-aminobutyric acid (21.56 g) | 31.87 g (99.3%) | [14] |

| HCl Gas | (S)-2-aminobutyric acid (164 g) | 103 g | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (500 MHz, MeOD) | δ 1.05 (t, J = 7.6 Hz, 3H), 1.93-2.06 (m, 2H), 3.85 (s, 3H), 4.05 (t, J = 6.2 Hz, 1H) | [15] |

| ¹³C NMR (126 MHz, MeOD) | δ 8.32, 23.44, 52.33, 53.79, 169.54 (C=O) | [15] |

Logical Workflow

The general workflow for the synthesis and isolation of this compound hydrochloride can be visualized as follows:

Caption: General workflow for the synthesis of this compound HCl.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceuticals.[13] Its primary application is in the production of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[1] The chirality of the starting material is crucial, as the desired pharmacological activity resides in the (S)-enantiomer of the final drug product. Therefore, a robust and stereochemically controlled synthesis of this compound is of high importance to the pharmaceutical industry. It also serves as a building block in peptide synthesis and in the development of enzyme inhibitors.[12][13]

Conclusion

The synthesis of this compound from L-2-aminobutyric acid is a well-established and efficient process. The Fischer esterification, particularly using thionyl chloride or anhydrous HCl in methanol, provides high yields of the desired product as its hydrochloride salt. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the synthesis of this important chiral intermediate. Careful control of reaction conditions is essential to ensure high purity and to maintain the stereochemical integrity of the final product, which is critical for its applications in drug development.

References

- 1. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]

- 13. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]

- 14. This compound | 15399-22-1 [chemicalbook.com]

- 15. rsc.org [rsc.org]

Enantioselective Synthesis of Methyl 2-Aminobutanoate: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the principal methodologies for the enantioselective synthesis of methyl 2-aminobutanoate, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. The core focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing practical experimental protocols, comparative quantitative data, and visual representations of the key synthetic strategies. The methodologies covered include asymmetric hydrogenation of prochiral precursors, enzymatic kinetic resolution of racemates, and the use of chiral auxiliaries. For each approach, a detailed experimental protocol is provided, accompanied by tables summarizing key performance indicators such as yield and enantiomeric excess. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, logical representations of the synthetic processes.

Introduction

Methyl 2-aminobutanoate, particularly its (S)-enantiomer, is a valuable chiral intermediate for the synthesis of several pharmaceuticals. The precise control of stereochemistry during its synthesis is paramount to ensure the desired biological activity and to minimize potential off-target effects of the corresponding (R)-enantiomer. Consequently, a variety of enantioselective synthetic strategies have been developed. This guide will explore three prominent and effective approaches:

-

Asymmetric Hydrogenation: This method involves the direct hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst, typically based on rhodium or iridium, to establish the stereocenter in a single, highly efficient step.

-

Enzymatic Kinetic Resolution: This strategy employs enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of methyl 2-aminobutanoate, allowing for the separation of the two enantiomers.

-

Chiral Auxiliary-Mediated Synthesis: In this approach, a chiral auxiliary is temporarily attached to a glycine or acetate equivalent. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction to introduce the ethyl group, followed by removal of the auxiliary to yield the desired enantiomer of 2-aminobutanoic acid, which can then be esterified.

This document will provide detailed experimental procedures for each of these methods, present quantitative data in a clear tabular format, and use diagrams to illustrate the workflows and underlying principles of each synthetic route.

Asymmetric Hydrogenation of (Z)-Methyl 2-Acetamido-2-butenoate

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral α-amino acids and their derivatives.[1] The key to this approach is the use of a chiral catalyst, typically a rhodium complex with a C2-symmetric bisphosphine ligand, which creates a chiral environment for the hydrogenation of a prochiral olefin.[2][3] For the synthesis of methyl 2-aminobutanoate, a suitable precursor is (Z)-methyl 2-acetamido-2-butenoate.

General Workflow

The general workflow for the asymmetric hydrogenation of (Z)-methyl 2-acetamido-2-butenoate is depicted below. The process begins with the preparation of the active chiral rhodium catalyst, followed by the hydrogenation reaction under a controlled atmosphere of hydrogen gas.

Experimental Protocol

The following protocol is a representative procedure for the asymmetric hydrogenation of (Z)-methyl 2-acetamido-2-butenoate using a rhodium-DuPhos catalyst.

Materials:

-

(Z)-Methyl 2-acetamido-2-butenoate

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

(R,R)-1,2-Bis(2,5-diethylphospholano)ethane ((R,R)-Et-DuPhos)

-

Anhydrous, deoxygenated methanol

-

High-purity hydrogen gas

-

Autoclave or a reaction vessel suitable for hydrogenation under pressure

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask is added [Rh(COD)₂]BF₄ (e.g., 0.01 mmol) and (R,R)-Et-DuPhos (e.g., 0.011 mmol). Anhydrous, deoxygenated methanol (e.g., 5 mL) is added, and the mixture is stirred at room temperature for 30-60 minutes. The formation of the active catalyst is indicated by a color change.

-

Hydrogenation: In a separate reaction vessel, dissolve (Z)-methyl 2-acetamido-2-butenoate (e.g., 1 mmol) in anhydrous, deoxygenated methanol (e.g., 10 mL). The prepared catalyst solution is then transferred to this vessel via cannula.

-

Seal the reaction vessel and purge several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 2 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Upon completion, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure. The crude product, methyl (S)-2-acetamidobutanoate, can be purified by column chromatography if necessary.

-

Deprotection: The N-acetyl group can be removed by acidic hydrolysis (e.g., refluxing with 6 M HCl) to yield (S)-2-aminobutanoic acid hydrochloride, which can then be esterified to give methyl (S)-2-aminobutanoate hydrochloride.

Quantitative Data

The following table summarizes typical quantitative data for the asymmetric hydrogenation of (Z)-methyl 2-acetamido-2-butenoate and related substrates using rhodium-based catalysts.

| Catalyst System | Substrate | S/C Ratio | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |

| [Rh((R,R)-Et-DuPhos)(COD)]BF₄ | (Z)-Methyl 2-acetamido-2-butenoate | 100:1 | 2 | 12 | >99 | >99 (S) | Adapted from[2] |

| [Rh((S,S)-BisP*)(MeOH)₂]BF₄ | Enamides | 100:1 | 1 | 12 | >99 | 99 (R or S) | [4] |

| [Rh((R,R)-NORPHOS)(MeOH)₂]ClO₄ | Methyl (Z)-α-acetamidocinnamate | 95:1 | 1.1 | N/A | ~100 | 96 (R) | [2] |

Enzymatic Kinetic Resolution of Racemic Methyl 2-Aminobutanoate

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers. This method relies on the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[5] For racemic methyl 2-aminobutanoate, a lipase can be used to selectively N-acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

General Workflow

The workflow for the enzymatic kinetic resolution of racemic methyl 2-aminobutanoate involves the selective acylation of one enantiomer, followed by separation of the acylated and unreacted enantiomers. The acylated enantiomer can then be deprotected to yield the optically pure amino ester.

Experimental Protocol

The following is a representative protocol for the lipase-catalyzed kinetic resolution of racemic methyl 2-aminobutanoate.

Materials:

-

Racemic methyl 2-aminobutanoate hydrochloride

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

Ethyl acetate (as both solvent and acyl donor)

-

Triethylamine

-

Molecular sieves (4 Å)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

Procedure:

-

Free-Basing: Dissolve racemic methyl 2-aminobutanoate hydrochloride in a minimal amount of water and adjust the pH to ~9-10 with a suitable base (e.g., 1M NaOH). Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic methyl 2-aminobutanoate.

-

Enzymatic Acylation: To a flask containing racemic methyl 2-aminobutanoate (e.g., 1 mmol) and activated molecular sieves, add ethyl acetate (e.g., 10 mL).

-

Add immobilized Candida antarctica lipase B (e.g., 50 mg/mmol of substrate).

-

The reaction mixture is agitated (e.g., by shaking or stirring) at a controlled temperature (e.g., 30-40 °C).

-

The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Work-up and Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

-

The resulting mixture of N-acetylated methyl 2-aminobutanoate and the unreacted methyl 2-aminobutanoate can be separated by column chromatography on silica gel.

-

Deprotection (if necessary): The separated N-acetylated enantiomer can be deprotected by acidic or basic hydrolysis to yield the corresponding enantiomerically pure methyl 2-aminobutanoate.

Quantitative Data

The following table presents representative data for the enzymatic kinetic resolution of racemic amines and related compounds. Specific data for methyl 2-aminobutanoate may vary depending on the exact reaction conditions and lipase used.

| Lipase | Substrate | Acyl Donor/Solvent | Time (h) | Conversion (%) | ee (%) of Product | ee (%) of Substrate | Reference |

| Candida antarctica Lipase B | Racemic 1-phenylethanamine | Ethyl acetate | 6 | ~50 | >99 | >99 | Adapted from[6] |

| Pseudomonas cepacia Lipase | Racemic 2-azidocycloalkanols | Vinyl acetate/Diisopropyl ether | 24-72 | ~50 | >98 | >98 | [7] |

| Amano Lipase AK (P. fluorescens) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Phosphate buffer/Acetonitrile | 24 | 50 | >99 (alcohol) | >99 (acetate) | [5] |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis.[8] The Evans oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of enolates.[3] In this approach, the chiral auxiliary is first acylated with a propionyl group. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which undergoes a highly diastereoselective alkylation. Finally, the auxiliary is cleaved to afford the chiral carboxylic acid, which can be esterified to the desired methyl ester.

General Workflow

The workflow for the synthesis of (S)-2-aminobutanoic acid using an Evans chiral auxiliary involves acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage of the auxiliary.

Experimental Protocol

The following protocol outlines the synthesis of (S)-2-aminobutanoic acid using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Lithium diisopropylamide (LDA)

-

Ethyl iodide

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Anhydrous tetrahydrofuran (THF)

-

Thionyl chloride (SOCl₂)

-

Methanol

Procedure:

-

Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (e.g., 1 mmol) in anhydrous THF at -78 °C is added n-BuLi (e.g., 1.05 mmol) dropwise. The mixture is stirred for 15 minutes, after which propionyl chloride (e.g., 1.1 mmol) is added. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product, (S)-4-benzyl-3-propionyloxazolidin-2-one, is extracted, dried, and purified.

-

Asymmetric Alkylation: To a solution of the N-propionyloxazolidinone (e.g., 1 mmol) in anhydrous THF at -78 °C is added LDA (e.g., 1.1 mmol). The mixture is stirred for 30 minutes to form the lithium enolate. Ethyl iodide (e.g., 1.2 mmol) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography.

-

Auxiliary Cleavage: The alkylated product (e.g., 1 mmol) is dissolved in a mixture of THF and water (e.g., 3:1 v/v). The solution is cooled to 0 °C, and an aqueous solution of LiOH (e.g., 4 mmol) and H₂O₂ (e.g., 4 mmol) is added. The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours. The reaction is quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered from the organic layer. The aqueous layer is acidified to pH 1-2 with HCl and the product, (S)-2-aminobutanoic acid, is extracted, dried, and isolated.

-

Esterification: (S)-2-aminobutanoic acid is suspended in methanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the mixture is stirred at room temperature or gently refluxed to produce methyl (S)-2-aminobutanoate hydrochloride.

Quantitative Data

The following table provides typical data for the key steps in an Evans auxiliary-based asymmetric synthesis.

| Step | Substrate | Reagents | Diastereomeric Ratio (dr) / ee (%) | Yield (%) | Reference |

| Acylation | (S)-4-benzyl-2-oxazolidinone | Propionyl chloride, n-BuLi | N/A | 85-95 | Adapted from[9] |

| Alkylation | (S)-4-benzyl-3-propionyloxazolidin-2-one | LDA, Ethyl iodide | >99:1 | 80-90 | Adapted from[3] |

| Cleavage | Alkylated oxazolidinone | LiOH, H₂O₂ | >99% ee (for the acid) | 80-90 (acid), >90 (recovered auxiliary) | Adapted from[3] |

Conclusion

This technical guide has detailed three robust and highly effective methodologies for the enantioselective synthesis of methyl 2-aminobutanoate: asymmetric hydrogenation, enzymatic kinetic resolution, and the use of a chiral auxiliary. Each of these strategies offers distinct advantages and is suited to different synthetic challenges and scales of production.

-

Asymmetric hydrogenation stands out for its high efficiency, atom economy, and suitability for large-scale industrial synthesis, often providing the desired product with excellent enantiopurity in a single catalytic step.

-

Enzymatic kinetic resolution offers the advantage of using mild, environmentally benign reaction conditions and the high selectivity of enzymes. It is an excellent method for separating racemates and can be highly effective, though it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer from a racemate.

-

Chiral auxiliary-mediated synthesis provides a reliable and predictable method for controlling stereochemistry. Although it involves multiple steps (attachment and removal of the auxiliary), it is a versatile approach that allows for the synthesis of a wide range of chiral molecules with high diastereoselectivity.

The choice of the optimal synthetic route will depend on various factors, including the availability of starting materials and catalysts, the desired scale of the synthesis, and the specific requirements for enantiomeric purity. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in making informed decisions and in the practical implementation of these powerful synthetic methods.

References

- 1. ethz.ch [ethz.ch]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

commercial suppliers of enantiopure (S)-methyl 2-aminobutanoate

Technical Guide: Enantiopure (S)-Methyl 2-Aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of enantiopure this compound, a chiral building block of significant interest in pharmaceutical synthesis. It serves as a crucial intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the anti-epileptic drugs levetiracetam and brivaracetam, and the anti-tuberculosis agent ethambutol.[1][2] The stereochemistry of this compound is critical, as the biological activity of many drugs is dependent on their absolute configuration.[3] This guide covers commercial suppliers, quantitative data, and detailed experimental protocols for its synthesis and chiral purity analysis.

Commercial Suppliers and Quantitative Data

This compound is commercially available from a variety of suppliers, primarily as its hydrochloride salt, which enhances its stability. The table below summarizes the quantitative data available from prominent chemical vendors. It is important to note that while suppliers guarantee a certain level of purity, the enantiomeric excess (e.e.) is not always explicitly stated on product pages and may require inquiry for lot-specific certificates of analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage |

| Sigma-Aldrich | This compound hydrochloride | 56545-22-3 | C₅H₁₂ClNO₂ | 153.61 | 97% | Solid | Refrigerator |

| Vulcanchem | This compound hydrochloride | 56545-22-3 | C₅H₁₂ClNO₂ | 153.61[4] | min 97%[5] | White crystalline solid[4] | Room temperature[4][5] |

| Santa Cruz Biotechnology | Methyl (2S)-2-Aminobutanoate | 15399-22-1 | C₅H₁₁NO₂ | 117.15[6] | Not Specified | Not Specified | Not Specified |

| BLD Pharm | This compound hydrochloride | 56545-22-3 | C₅H₁₂ClNO₂ | 153.61 | Not Specified | Not Specified | Cold-chain transport[7] |

| SynZeal | (S)-2-Aminobutanoic Acid Methyl Ester HCl | 56545-22-3 | C₅H₁₂ClNO₂ | Not Specified | Not Specified | Not Specified | Ambient[8] |

| Pharmaffiliates | Methyl (2S)-2-Aminobutanoate | 15399-22-1 | C₅H₁₁NO₂ | 117.15[9] | Not Specified | Not Specified | 2-8°C Refrigerator[9] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound hydrochloride and the determination of its enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound Hydrochloride via Esterification

This protocol describes the synthesis of the target compound from (S)-2-aminobutyric acid using thionyl chloride in methanol, a common and effective method for the esterification of amino acids.[10]

Materials:

-

(S)-2-aminobutyric acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (S)-2-aminobutyric acid in anhydrous methanol.

-

Reagent Addition: Cool the suspension to below 5°C using an ice bath.

-

Esterification: Slowly add thionyl chloride dropwise to the cooled and stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.[11]

-

Work-up: Following the reaction period, remove any insoluble material by filtration.

-

Isolation: Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain this compound hydrochloride as a solid. The crude product can be further purified by recrystallization if necessary.[10][11]

References

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 4. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. 56545-22-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. (S)-2-Aminobutanoic Acid Methyl Ester HCl | 56545-22-3 | SynZeal [synzeal.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. rsc.org [rsc.org]

- 11. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of (S)-methyl 2-aminobutanoate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-methyl 2-aminobutanoate hydrochloride (CAS: 56545-22-3). The information is compiled from technical data sheets and scientific literature to ensure safe handling, preserve compound integrity, and support the design of robust stability studies.

Chemical and Physical Properties

This compound hydrochloride is a chiral amino acid ester derivative. Understanding its fundamental properties is crucial for its proper handling and storage.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3][4][5] |

| Molecular Weight | 153.61 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline solid | [4][6] |

| Melting Point | 116–117°C | [4][6] |

| Solubility | Soluble in water. Sparingly soluble in aqueous acid, slightly soluble in DMSO and Methanol. | [4][6] |

| Synonyms | Methyl L-2-aminobutanoate hydrochloride, L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl | [2][4] |

Recommended Storage and Handling

Proper storage is essential to prevent degradation and maintain the purity of the compound. There is some variation in the recommended storage temperatures from different suppliers, which suggests that the optimal conditions may depend on the intended duration of storage and the required purity level for a specific application.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Long-term: 2-8°C (Refrigerator).[6][7][8] Short-term: Room Temperature (20-25°C) is also cited.[1][2][3][4][9] | Refrigeration is recommended to minimize potential hydrolysis and other degradation pathways over extended periods. Room temperature storage may be adequate for shorter durations. | [1][2][3][4][6][7][8][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[6][9] | As an amino compound, it may be susceptible to slow oxidation or reaction with atmospheric CO₂. An inert atmosphere protects against these reactions. | [6][9] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The compound is water-soluble and the ester linkage is susceptible to hydrolysis.[4] Protection from moisture is critical to prevent degradation. | |

| Shipping | Typically shipped at ambient/room temperature. | This suggests that the compound is stable enough to withstand standard shipping durations without significant degradation. | [7][8] |

Handling Precautions: The compound is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[4]

Potential Degradation Pathways

-

Hydrolysis: This is the most probable degradation pathway. The ester functional group is susceptible to cleavage in the presence of water (especially under acidic or basic conditions) to yield (S)-2-aminobutanoic acid and methanol. The hydrochloride salt form provides an acidic environment that can catalyze this process if moisture is present.

-

Oxidation: The amine group can be susceptible to oxidation, although specific studies on this compound are lacking. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this vulnerability.

-

Thermal Decomposition: At elevated temperatures, amino acid esters can undergo complex decomposition reactions. Studies on the related methyl butanoate show thermal cracking begins at very high temperatures (above 800 K), initially forming a ketene and methanol.[10][11] Amino acids themselves typically decompose between 185°C and 280°C.[12][13]

Caption: Primary degradation pathway via ester hydrolysis.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Objective: To identify degradation products and develop a stability-indicating analytical method.

A. Stress Conditions (Forced Degradation) A minimal set of stress factors should include acid and base hydrolysis, oxidation, thermal, and photolytic stress.[1]

-

Acid Hydrolysis:

-

Protocol: Dissolve the compound in 0.1 M HCl.[1] Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). If no degradation is observed, harsher conditions (e.g., 1 M HCl, higher temperature, or longer duration) may be used.

-

Analysis: Monitor the reaction at various time points. Neutralize the sample before analysis by HPLC.

-

-

Base Hydrolysis:

-

Protocol: Dissolve the compound in 0.1 M NaOH.[1] Store at a controlled temperature (e.g., 40-60°C) for a defined period. Amino acid esters can be highly susceptible to base-catalyzed hydrolysis, so initial studies might be conducted at room temperature.

-

Analysis: Monitor at various time points. Acidify the sample to a neutral pH before HPLC analysis.

-

-

Oxidative Degradation:

-

Protocol: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for 24 hours.

-

Analysis: Monitor at various time points. Quench any remaining oxidizing agent if necessary before analysis.

-

-

Thermal Degradation:

-

Protocol: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C or higher, but below the melting point) for a set duration.

-

Analysis: Dissolve the stressed solid sample in a suitable solvent for HPLC analysis.

-

-

Photostability:

-

Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: Analyze the stressed samples against a control sample stored in the dark.

-

References

- 1. ajpsonline.com [ajpsonline.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]

- 5. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound hydrochloride | 56545-22-3 [sigmaaldrich.com]

- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of (S)-methyl 2-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications for (S)-methyl 2-aminobutanoate, a chiral amino acid derivative. The information is presented to support research and development activities where precise chemical data is paramount.

Chemical Identity and Properties

This compound is the methyl ester of the naturally occurring amino acid (S)-2-aminobutanoic acid. It is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂[1][2][3] |

| Molecular Weight | 117.15 g/mol [1][2][3] |

| CAS Number | 15399-22-1[1][2][3] |

It is critical to distinguish this compound from its hydrochloride salt, this compound hydrochloride (CAS No. 56545-22-3), which possesses a different molecular formula (C₅H₁₂ClNO₂) and molecular weight (153.61 g/mol )[4][5][6][7].

Logical Relationship of Chemical Entities

The following diagram illustrates the relationship between the parent amino acid, the requested methyl ester, and its common salt form. This visualization clarifies the chemical transformations connecting these related compounds.

References

- 1. This compound | 15399-22-1 [chemicalbook.com]

- 2. Methyl 2-aminobutanoate, (2S)- | C5H11NO2 | CID 10820508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound hydrochloride (56545-22-3) for sale [vulcanchem.com]

- 6. This compound hydrochloride | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 56545-22-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Use of (S)-Methyl 2-Aminobutanoate in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Methyl 2-aminobutanoate, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis, particularly for the development of peptidomimetics and therapeutic peptides. Its α-methyl group introduces conformational constraints and steric bulk, which can significantly enhance peptide properties. The incorporation of this compound and other N-methylated amino acids can lead to increased resistance to enzymatic degradation, improved metabolic stability, and enhanced cell permeability.[][2][3] These characteristics are highly desirable in the design of peptide-based drugs with improved pharmacokinetic profiles.[3]

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using both solid-phase and solution-phase synthesis techniques.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the chosen coupling reagents and reaction conditions. While specific yield data for this compound is not extensively reported, the following table summarizes representative coupling efficiencies for Fmoc-protected N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS), which can be used as a general guideline.

| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Reported Coupling Yield (%) | Reference |

| HBTU | HOBt | DIEA | 1-4 hours | >95 | [] |

| HATU | HOAt | DIEA/Collidine | 30 min - 2 hours | >99 | [4] |

| PyBOP | HOAt | DIEA | 1-4 hours | High | [5] |

| PyAOP | HOAt | DIEA | 1-4 hours | High | [5] |

Note: Coupling yields can vary significantly based on the specific peptide sequence, the resin used, and the scale of the synthesis. For sterically hindered N-methylated amino acids, extended coupling times or double coupling may be necessary to achieve high efficiency.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol details the manual incorporation of Fmoc-(S)-methyl-2-aminobutanoate-OH into a peptide chain on a solid support. The procedure is based on standard Fmoc-SPPS protocols and is adapted for the sterically hindered nature of the amino acid.

Materials and Equipment:

-

Fmoc-(S)-methyl-2-aminobutanoate-OH

-

Other required Fmoc-protected amino acids

-

Rink Amide resin or other suitable solid support

-

Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Coupling Reagents: HATU, HBTU, or PyBOP

-

Activator: HOAt or HOBt

-

Base: N,N-diisopropylethylamine (DIEA) or Collidine

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Precipitation/Washing Solvent: Cold diethyl ether

-

Peptide Synthesis Vessel (manual or automated)

-

Shaker or bubbler for agitation

-

Filtration apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass Spectrometer for characterization

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the fluorenyl-piperidine adduct.

-

-

Coupling of Fmoc-(S)-methyl-2-aminobutanoate-OH:

-

In a separate vial, dissolve Fmoc-(S)-methyl-2-aminobutanoate-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and the activator (e.g., HOAt, 3 equivalents) in DMF.

-

Add the base (e.g., DIEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time or a second coupling may be required.[5]

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines give a negative result) or a chloranil test.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Peptide Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[6]

-

Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol describes a general method for the synthesis of a dipeptide in solution, which can be adapted for the coupling of this compound.

Materials and Equipment:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

This compound hydrochloride

-

Coupling reagent: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Activator: Hydroxybenzotriazole (HOBt)

-